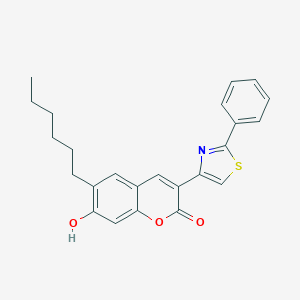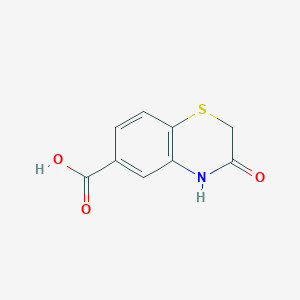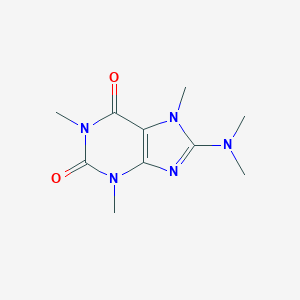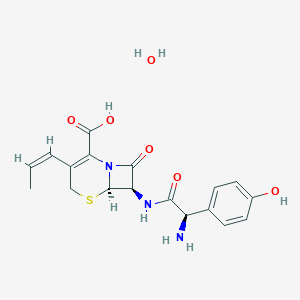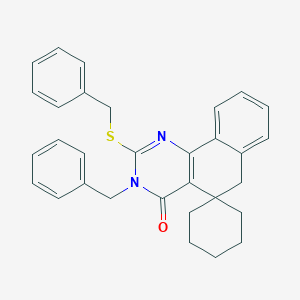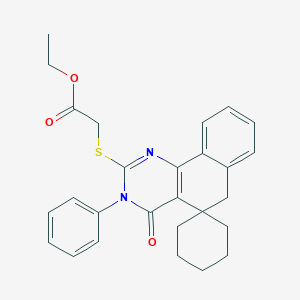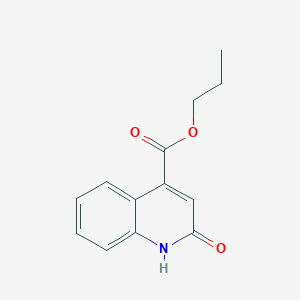
Propyl 2-hydroxyquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxyquinoline-4-carboxylate, also known as PHQC, is a chemical compound that has been used in scientific research for many years. This molecule is a derivative of quinoline, which is a heterocyclic aromatic compound that contains a nitrogen atom. PHQC is a synthetic compound that has been used in various applications, including as an antioxidant, chelating agent, and metal ion sensor.
Wirkmechanismus
Propyl 2-hydroxyquinoline-4-carboxylate acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. As a chelating agent, Propyl 2-hydroxyquinoline-4-carboxylate forms a complex with metal ions by coordinating with the metal ion through its nitrogen and oxygen atoms. As a metal ion sensor, Propyl 2-hydroxyquinoline-4-carboxylate undergoes a color change when it binds to metal ions, which can be detected by spectrophotometry.
Biochemische Und Physiologische Effekte
Propyl 2-hydroxyquinoline-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl 2-hydroxyquinoline-4-carboxylate inhibits the growth of cancer cells and induces apoptosis. Propyl 2-hydroxyquinoline-4-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that Propyl 2-hydroxyquinoline-4-carboxylate reduces the levels of oxidative stress markers and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 2-hydroxyquinoline-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions and can be used as a metal ion sensor. However, Propyl 2-hydroxyquinoline-4-carboxylate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. It also has a high melting point, which can make it difficult to dissolve in organic solvents.
Zukünftige Richtungen
There are several future directions for research on Propyl 2-hydroxyquinoline-4-carboxylate. One area of research is the development of Propyl 2-hydroxyquinoline-4-carboxylate-based metal ion sensors for environmental monitoring and medical applications. Another area of research is the investigation of the anti-cancer and neuroprotective effects of Propyl 2-hydroxyquinoline-4-carboxylate in vivo. Additionally, the synthesis of Propyl 2-hydroxyquinoline-4-carboxylate derivatives with improved solubility and selectivity for metal ions could lead to the development of new therapeutic agents.
In conclusion, Propyl 2-hydroxyquinoline-4-carboxylate is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Propyl 2-hydroxyquinoline-4-carboxylate could lead to the development of new therapeutic agents and sensors.
Synthesemethoden
Propyl 2-hydroxyquinoline-4-carboxylate is synthesized by the reaction of ethyl 2-hydroxyquinoline-4-carboxylate with propyl bromide in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Propyl 2-hydroxyquinoline-4-carboxylate has been used in various scientific research applications, including as an antioxidant, chelating agent, and metal ion sensor. As an antioxidant, Propyl 2-hydroxyquinoline-4-carboxylate scavenges free radicals and protects cells from oxidative damage. As a chelating agent, Propyl 2-hydroxyquinoline-4-carboxylate forms complexes with metal ions and is used in the treatment of metal poisoning. As a metal ion sensor, Propyl 2-hydroxyquinoline-4-carboxylate detects the presence of metal ions in aqueous solutions.
Eigenschaften
CAS-Nummer |
4564-64-1 |
|---|---|
Produktname |
Propyl 2-hydroxyquinoline-4-carboxylate |
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
propyl 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
FPPDXHVBLMXLFC-UHFFFAOYSA-N |
Isomerische SMILES |
CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O |
SMILES |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Kanonische SMILES |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



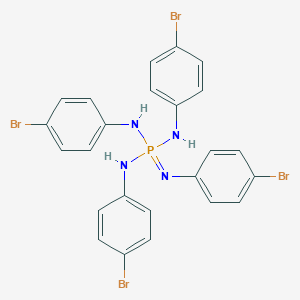
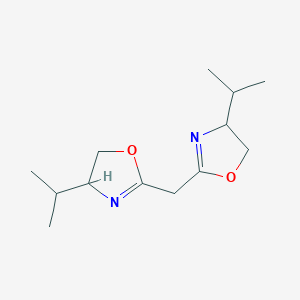

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
